Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core functionalized with a Boc (tert-butoxycarbonyl) protecting group and a 3-hydroxyphenyl moiety. This structure is of significant interest in medicinal chemistry and drug development as the piperazine ring is a common scaffold in a variety of biologically active compounds. The presence of the phenolic hydroxyl group and the protected amine offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and insights into its potential biological relevance based on related structures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME). The quantitative data for Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is summarized below.
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₃ | Echemi[1] |
| Molecular Weight | 278.35 g/mol | Echemi[1] |
| Exact Mass | 278.16304257 Da | Echemi[1] |
| CAS Number | 198627-86-0 | Echemi[1] |
| Predicted XLogP3 | 2.3 | PubChem[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Aqueous Solubility | Not available | - |
Note: Experimental values for melting point, boiling point, pKa, and aqueous solubility were not found in the searched literature. The following sections detail the standard experimental protocols for determining these essential properties.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible physicochemical data. The following protocols describe the methodologies for determining key properties of solid organic compounds like Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[3]
Methodology: Capillary Method [4]
-
Sample Preparation: A small amount of the dry, crystalline Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[5] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, such as the phenolic hydroxyl and the piperazine nitrogens (once deprotected), determining the pKa values is essential for predicting its charge state at a given pH.
Methodology: Potentiometric Titration [6][7]
-
Solution Preparation: A precise amount of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[8] The solution is diluted to a known concentration (e.g., 1 mM).[6] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[6]
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.[6]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small, precise increments.[6]
-
Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This corresponds to the inflection point on the first derivative of the titration curve.[7]
Aqueous Solubility Determination
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.
Methodology: Shake-Flask Method [9][10]
-
Sample Preparation: An excess amount of solid Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH in a sealed flask.[10]
-
Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[9]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[10]
-
Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] A calibration curve prepared with known concentrations of the compound is used for quantification.[9]
Potential Biological Significance and Signaling Pathways
While direct experimental evidence for the biological activity of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is not yet available in the public domain, its structural motifs are present in many pharmacologically active molecules. Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system.[11][12]
A recent study on a related compound, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, demonstrated its efficacy in suppressing breast cancer by targeting the estrogen receptor (ER) signaling pathway and β-catenin activation.[13] This suggests that compounds with a similar core structure may interact with this pathway.
Estrogen Receptor Signaling Pathway
The estrogen receptor is a key target in the treatment of hormone-receptor-positive breast cancer. The binding of estrogen to its receptor triggers a cascade of events leading to cell proliferation. The diagram below illustrates a simplified overview of this pathway, which could be a potential area of investigation for Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate and its derivatives.
Caption: Simplified Estrogen Receptor Signaling Pathway.
It is important to note that the involvement of Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate in this or any other signaling pathway requires direct experimental validation.
Conclusion
Tert-butyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate is a compound with significant potential as a building block in medicinal chemistry. This guide has provided its known physicochemical properties and detailed standard protocols for the experimental determination of its melting point, pKa, and aqueous solubility. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the prevalence of its structural components in pharmacologically active agents, particularly those targeting signaling pathways like the estrogen receptor pathway, underscores the importance of further investigation into its therapeutic potential. The information and protocols presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. southalabama.edu [southalabama.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
